molecular formula C7H12O3 B15093415 1-(1,4-Dioxan-2-yl)propan-1-one

1-(1,4-Dioxan-2-yl)propan-1-one

Cat. No.: B15093415
M. Wt: 144.17 g/mol
InChI Key: CTXNTYSDFZIKFY-UHFFFAOYSA-N
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Description

1-(1,4-Dioxan-2-yl)propan-1-one is an organic compound with the molecular formula C7H12O3 It is a ketone derivative featuring a 1,4-dioxane ring attached to a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,4-Dioxan-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxane with propanone under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. For example, the use of sulfuric acid or hydrochloric acid as a catalyst can promote the reaction between 1,4-dioxane and propanone, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalytic systems and controlled reaction environments ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dioxan-2-yl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the ketone and dioxane functional groups.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction converts the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ketone group, forming new derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction produces alcohols. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

1-(1,4-Dioxan-2-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(1,4-dioxan-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the dioxane ring may interact with enzymes or receptors, modulating their function.

Comparison with Similar Compounds

1-(1,4-Dioxan-2-yl)propan-1-one can be compared with other similar compounds, such as:

    1-(1,4-Dioxan-2-yl)ethan-1-one: This compound has a similar structure but with an ethanone group instead of a propanone group. It exhibits different reactivity and applications.

    1-(1,4-Dioxan-2-yl)butan-1-one:

    1-(1,4-Dioxan-2-yl)pentan-1-one: The presence of a pentanone group in this compound results in distinct reactivity and applications compared to this compound.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

1-(1,4-dioxan-2-yl)propan-1-one

InChI

InChI=1S/C7H12O3/c1-2-6(8)7-5-9-3-4-10-7/h7H,2-5H2,1H3

InChI Key

CTXNTYSDFZIKFY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1COCCO1

Origin of Product

United States

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